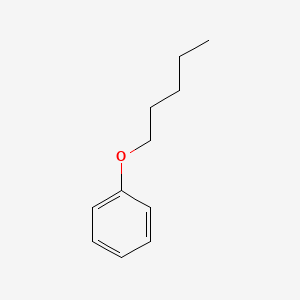

(Pentyloxy)benzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUOAJPGWQQRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174482 | |

| Record name | Pentyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-04-6 | |

| Record name | (Pentyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L3Z4J60K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Pentyloxy)benzene via the Williamson Ether Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis for preparing (pentyloxy)benzene, a valuable intermediate in various fields of chemical research and development. The document details the underlying chemical principles, offers a comparative analysis of reaction conditions through tabulated quantitative data, and presents detailed experimental protocols. Visualizations of the reaction mechanism, experimental workflow, and logical relationships for optimizing the synthesis are also included to facilitate a deeper understanding of the process.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether linkage.[1] In the context of synthesizing this compound, the reaction involves the deprotonation of phenol (B47542) to form the phenoxide ion, which then attacks a pentyl halide, typically 1-bromopentane (B41390) or 1-iodopentane.

The general reaction is depicted below:

Phenol + 1-Bromopentane → this compound + Bromide Salt

The efficiency of this synthesis is contingent on several factors, including the choice of base, solvent, reaction temperature, and the potential use of a phase-transfer catalyst. Careful consideration of these parameters is crucial for maximizing the yield of the desired O-alkylated product while minimizing potential side reactions, such as C-alkylation of the phenol ring and elimination reactions of the alkyl halide.[2]

Data Presentation: A Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from various studies on the Williamson ether synthesis of phenyl ethers, with a focus on conditions relevant to the preparation of this compound.

Table 1: Influence of Phase-Transfer Catalyst on the Yield of Amyl Phenyl Ether

| Catalyst | Yield of Amyl Phenyl Ether (%) |

| None | 37.6 |

| Tetramethyl Ammonium (B1175870) Bromide (TMABr) | 41.1 |

| Tetraethyl Ammonium Bromide (TEABr) | 39.4 |

| Triethylbenzyl Ammonium Chloride (TEBACl) | 87.0 |

| Dimethylbenzylcetyl Ammonium Bromide | 82.0 |

Data adapted from "SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS".[2] The reaction was carried out with phenol and amyl bromide in the presence of 10 N aqueous sodium hydroxide (B78521) and the respective quaternary ammonium salt (QUAT) as a phase-transfer catalyst.

Table 2: Comparison of Common Bases for Williamson Ether Synthesis of Phenols

| Base | Formula | Relative Strength | Typical Solvents | Key Considerations |

| Potassium Carbonate | K₂CO₃ | Moderate | Acetone, Acetonitrile, DMF | A mild and commonly used base, effective for many phenolic substrates. Requires higher temperatures and longer reaction times compared to stronger bases.[3] |

| Sodium Hydroxide | NaOH | Strong | Water, Ethanol, Phase-Transfer Conditions | A strong and inexpensive base. Often used in aqueous solutions with a phase-transfer catalyst to facilitate the reaction with the organic-soluble alkyl halide.[2] |

| Sodium Hydride | NaH | Very Strong | THF, DMF | A powerful, non-nucleophilic base that provides irreversible deprotonation of the phenol. Used for less reactive systems, but requires anhydrous conditions and careful handling.[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using two common approaches: a solid-liquid phase reaction with potassium carbonate and a liquid-liquid phase-transfer catalyzed reaction with sodium hydroxide.

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This procedure is adapted from a general method for the etherification of phenols.[5]

Materials:

-

Phenol

-

1-Bromopentane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

10% Sodium Hydroxide solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and acetone.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add 1-bromopentane (1.1-1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 10% sodium hydroxide solution to remove any unreacted phenol, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Synthesis using Sodium Hydroxide

This protocol is based on the synthesis of amyl phenyl ether under phase-transfer conditions.[2]

Materials:

-

Phenol

-

1-Bromopentane

-

Sodium Hydroxide (NaOH)

-

A Quaternary Ammonium Salt (e.g., Triethylbenzyl Ammonium Chloride - TEBACl)

-

Diethyl ether

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place phenol (1.0 eq), 1-bromopentane (1.2 eq), a 10 N aqueous solution of sodium hydroxide (1.5 eq), and the quaternary ammonium salt (0.1 eq).

-

Stir the mixture vigorously at 95°C for 3-5 hours.

-

Cool the reaction flask to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Filter and remove the diethyl ether by rotary evaporation.

-

The resulting crude this compound can be purified by vacuum distillation.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the this compound synthesis.

References

Spectroscopic Analysis of (Pentyloxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (pentyloxy)benzene, a key intermediate in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.22 | m | 2H | Ar-H (meta) |

| 6.95 - 6.85 | m | 3H | Ar-H (ortho, para) |

| 3.94 | t, J = 6.6 Hz | 2H | O-CH₂- |

| 1.82 - 1.72 | m | 2H | O-CH₂-CH₂- |

| 1.48 - 1.32 | m | 4H | -CH₂-CH₂-CH₃ |

| 0.93 | t, J = 7.1 Hz | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 159.3 | Ar-C (ipso, C-O) |

| 129.5 | Ar-C (meta) |

| 120.6 | Ar-C (para) |

| 114.6 | Ar-C (ortho) |

| 67.9 | O-CH₂- |

| 29.0 | O-CH₂-CH₂- |

| 28.2 | -CH₂-CH₂-CH₃ |

| 22.5 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2955 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1585, 1500, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1245 | Strong | Aryl-O Stretch (Asymmetric) |

| 1040 | Strong | Aryl-O Stretch (Symmetric) |

| 750, 690 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 164 | 40 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

| 70 | 35 | [C₅H₁₀]⁺ (Pentene radical cation) |

| 43 | 25 | [C₃H₇]⁺ (Propyl cation) |

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following are generalized methodologies for the acquisition of NMR, IR, and MS data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay should be used to ensure accurate integration if quantitative analysis is required.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid film method is most appropriate.

-

Data Acquisition:

-

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric and instrumental interferences.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 35-200) to detect the molecular ion and significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Physical properties of n-amyl phenyl ether

An In-depth Technical Guide to the Physical Properties of n-Amyl Phenyl Ether

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of n-amyl phenyl ether (also known as pentyloxybenzene or 1-phenoxypentane), complete with experimental protocols for their determination.

Core Physical and Chemical Properties

n-Amyl phenyl ether is an organic compound classified as an aryl ether. Its properties are crucial for predicting its behavior in various chemical and biological systems, including its suitability as a solvent, its interaction with biological membranes, and its potential role in synthetic chemistry.

Data Summary

The quantitative physical properties of n-amyl phenyl ether are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol [1] |

| Boiling Point | 210°C to 211°C |

| Melting Point | -19°C |

| Density | 0.938 g/mL |

| Refractive Index | 1.497 |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; Soluble in alcohols, oils |

| Flash Point | 82°C (179°F) |

Note: Some properties, like those from Thermo Scientific, are for n-butyl phenyl ether but serve as a close reference in the absence of complete data for the n-amyl variant from a single source. The structural similarity makes these values a reasonable approximation.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physical properties. The following sections describe the protocols for measuring the key properties of n-amyl phenyl ether.

Determination of Boiling Point via Simple Distillation

The boiling point is a critical property for characterizing and purifying liquids. Simple distillation is effective for separating a volatile liquid from non-volatile solutes or for separating liquids with significantly different boiling points.[2]

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head (still head) with a port for a thermometer

-

Thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)

-

Boiling chips

-

Clamps and stands to secure the apparatus

Procedure:

-

Place a volume of n-amyl phenyl ether into the round-bottom flask, filling it to no more than two-thirds of its capacity.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[3]

-

Connect the condenser to a cold water source, with water entering at the lower inlet and exiting at the upper outlet.

-

Place the receiving flask at the end of the condenser to collect the distillate.

-

Begin heating the distillation flask gently.

-

Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Continue to heat and maintain a steady distillation rate. The temperature should remain constant throughout the collection of the pure substance. This constant temperature is the boiling point.[2]

-

Record the barometric pressure, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Apparatus:

-

Graduated cylinder (10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder on the electronic balance.[4][5]

-

Carefully transfer a known volume of n-amyl phenyl ether (e.g., 10.0 mL) into the graduated cylinder using a pipette for accuracy. Read the volume from the bottom of the meniscus.[4]

-

Measure and record the combined mass of the graduated cylinder and the n-amyl phenyl ether.

-

Calculate the mass of the n-amyl phenyl ether by subtracting the mass of the empty cylinder from the combined mass.[5]

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement two more times and calculate the average density to improve accuracy and precision.[4]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a highly characteristic property for pure liquids. An Abbe refractometer is a common instrument for this measurement.[6]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath (if not integrated into the refractometer)

-

Dropper or pipette

-

Lint-free tissue

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Ensure the prism of the refractometer is clean and dry. Clean with ethanol or acetone and a soft tissue if necessary.

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Using a clean dropper, place a few drops of n-amyl phenyl ether onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Allow a short time for temperature equilibration, typically to 20°C.

-

Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line.

-

Adjust the compensator knob to eliminate any color fringe at the borderline, making the line as sharp as possible.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

Visualizations: Workflows and Relationships

Diagrams are powerful tools for illustrating experimental processes and logical connections between different stages of substance characterization.

References

An In-depth Technical Guide to (Pentyloxy)benzene: Chemical Structure, Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pentyloxy)benzene, an aromatic ether, serves as a versatile building block in organic synthesis and holds potential for applications in materials science and drug discovery. Its structure, combining a flexible pentyl chain with a rigid benzene (B151609) ring, imparts unique physicochemical properties that are of interest to researchers in various chemical disciplines. This guide provides a comprehensive overview of this compound, including its chemical identity, key physical and chemical data, a detailed experimental protocol for its synthesis, and an analysis of its characteristic spectroscopic signatures.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a pentyl group attached to a benzene ring through an ether linkage.

IUPAC Name: pentoxybenzene[1]

Synonyms: Pentyl phenyl ether, 1-(Pentyloxy)benzene

Chemical Formula: C₁₁H₁₆O[1]

CAS Registry Number: 2050-04-6[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 164.24 g/mol | [1] |

| Boiling Point | 229 °C (estimated) | |

| Density | 0.927 g/cm³ | |

| Refractive Index | 1.4947 |

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The following protocol is adapted from the synthesis of analogous aryl ethers.

Reaction Scheme:

Materials:

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromopentane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M aqueous sodium hydroxide (B78521) (to remove unreacted phenol), deionized water, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques. The expected data are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for both the aromatic and the aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.25 | m | 2H | Aromatic protons (meta to -O) |

| ~ 6.95 - 6.90 | m | 3H | Aromatic protons (ortho and para to -O) |

| ~ 3.95 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| ~ 1.80 | p | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| ~ 1.45 | m | 4H | -O-CH₂-CH₂-CH₂ -CH₂ -CH₃ |

| ~ 0.95 | t | 3H | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | Quaternary aromatic carbon (C-O) |

| ~ 129.5 | Aromatic CH (meta to -O) |

| ~ 120.5 | Aromatic CH (para to -O) |

| ~ 114.5 | Aromatic CH (ortho to -O) |

| ~ 68.0 | -O-CH₂ - |

| ~ 29.0 | -O-CH₂-CH₂ - |

| ~ 28.5 | -O-CH₂-CH₂-CH₂ - |

| ~ 22.5 | -O-CH₂-CH₂-CH₂-CH₂ - |

| ~ 14.0 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring and the ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1600-1585 | Medium | Aromatic C=C stretch |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 164

-

Major Fragments:

-

m/z = 94: [C₆H₅OH]⁺ (loss of pentene)

-

m/z = 77: [C₆H₅]⁺ (loss of the pentyloxy radical)

-

m/z = 71: [C₅H₁₁]⁺ (pentyl cation)

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Synthesis of (Pentyloxy)benzene from phenol and 1-bromopentane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (pentyloxy)benzene from phenol (B47542) and 1-bromopentane (B41390) via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, particularly in the preparation of aryl ethers, which are prevalent structural motifs in pharmaceuticals and other biologically active molecules. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key analytical data for the characterization of the final product. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1]

The synthesis of this compound from phenol and 1-bromopentane is a classic example of the Williamson ether synthesis applied to the formation of an alkyl aryl ether. In this reaction, phenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromopentane, displacing the bromide leaving group to form the desired ether product.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds in two main steps:

-

Deprotonation of Phenol: A base, typically a hydroxide (B78521) or carbonate, removes the acidic proton from the hydroxyl group of phenol to generate a sodium or potassium phenoxide salt. This step is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Substitution (SN2): The phenoxide ion then acts as a nucleophile and attacks the primary carbon atom of 1-bromopentane in a concerted SN2 reaction. This backside attack results in the displacement of the bromide ion and the formation of the C-O ether bond.

It is important to use a primary alkyl halide like 1-bromopentane to favor the SN2 pathway. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction in the presence of a strong base like a phenoxide.[1]

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 9.41 g | 0.1 |

| 1-Bromopentane | 151.04 | 18.1 g (14.5 mL) | 0.12 |

| Potassium Carbonate (anhydrous) | 138.21 | 20.7 g | 0.15 |

| Acetone (B3395972) | 58.08 | 200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 2M Sodium Hydroxide | 40.00 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

3.2. Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 200 mL of acetone to the flask.

-

Addition of Alkyl Halide: While stirring, add 1-bromopentane (18.1 g, 0.12 mol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 M sodium hydroxide (2 x 50 mL) to remove any unreacted phenol. Then, wash with water (50 mL) and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid. A typical yield for this reaction is in the range of 80-90%.

Figure 2: Experimental workflow for the synthesis of this compound.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molar Mass | 164.24 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | 212-214 °C (at 760 mmHg) |

| Density | 0.93 g/mL at 25 °C |

4.2. Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of similar structures and spectral databases.

Table 1: ¹H NMR (Proton NMR) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.25 | m | 2H | Ar-H (meta) |

| 6.95 - 6.88 | m | 3H | Ar-H (ortho, para) |

| 3.95 | t, J = 6.6 Hz | 2H | -O-CH₂- |

| 1.80 - 1.72 | m | 2H | -O-CH₂-CH₂- |

| 1.45 - 1.35 | m | 4H | -CH₂-CH₂-CH₃ |

| 0.92 | t, J = 7.0 Hz | 3H | -CH₃ |

Table 2: ¹³C NMR (Carbon NMR) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 159.2 | Ar-C (ipso, attached to O) |

| 129.5 | Ar-C (meta) |

| 120.8 | Ar-C (para) |

| 114.5 | Ar-C (ortho) |

| 67.9 | -O-CH₂- |

| 29.0 | -O-CH₂-CH₂- |

| 28.2 | -CH₂-CH₂-CH₃ |

| 22.5 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2955-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495 | Medium-Strong | Aromatic C=C stretch |

| 1245 | Strong | Aryl-O stretch (asymmetric) |

| 1040 | Medium | C-O stretch (symmetric) |

| 750, 690 | Strong | Aromatic C-H out-of-plane bend |

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound from phenol and 1-bromopentane using the Williamson ether synthesis. The provided experimental protocol, along with the comprehensive analytical data, serves as a practical resource for chemists in research and development. The straightforward nature of this reaction, coupled with typically high yields, makes it an attractive method for the preparation of aryl ethers, which are valuable intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals.

References

An In-depth Technical Guide to the Electrophilic Aromatic Bromination of Amyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic bromination of amyl phenyl ether (n-pentyloxybenzene), a key reaction in the synthesis of functionalized aromatic compounds. We delve into the underlying reaction mechanisms, directing effects of the amyloxy substituent, and detailed experimental protocols. This document serves as a practical resource for professionals in organic synthesis and drug development, offering insights into achieving desired regioselectivity and yields. Quantitative data from analogous alkoxybenzenes are presented to guide experimental design, and key processes are illustrated with detailed diagrams.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The bromination of aryl ethers, such as amyl phenyl ether, is of significant interest as the resulting bromo-derivatives are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] They serve as crucial precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), formation of organometallic reagents, and nucleophilic aromatic substitution.[1]

The amyloxy group (-O-C₅H₁₁) is a strong activating group, donating electron density to the benzene (B151609) ring through resonance. This activation facilitates the reaction and directs the incoming electrophile (bromine) to specific positions on the ring. Understanding and controlling the regiochemical outcome of this reaction is paramount for the efficient synthesis of target molecules.[2][3] This guide will explore the factors governing this selectivity and provide practical methodologies for conducting the reaction.

Reaction Mechanism and Regioselectivity

The electrophilic aromatic bromination of amyl phenyl ether proceeds via a well-established two-step mechanism.[4]

-

Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species. This step is typically the rate-determining step as it involves the temporary disruption of aromaticity, leading to the formation of a resonance-stabilized carbocation known as the arenium ion or Wheland intermediate.[1][4]

-

Deprotonation and Aromatization: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.[4]

The Role of a Lewis Acid Catalyst

While highly activated rings can react with molecular bromine directly, the reaction is often sluggish. A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is commonly used to increase the electrophilicity of the bromine molecule.[4][5] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile that is readily attacked by the aromatic ring.[5]

Directing Effects of the Amyloxy Group

The amyloxy group is a powerful ortho, para-director.[3] The oxygen atom, through its lone pairs, donates electron density into the ring via resonance. This effect is most pronounced at the ortho and para positions, as illustrated by the resonance structures of the starting ether. Consequently, the carbocation intermediates formed by electrophilic attack at these positions are significantly more stable, as the positive charge can be delocalized onto the oxygen atom.

Attack at the meta position does not allow for this additional resonance stabilization, making the corresponding intermediate much higher in energy. As a result, the formation of the meta-brominated product is negligible.[3]

The primary products are therefore o-bromo-amyl phenyl ether and p-bromo-amyl phenyl ether. The ratio between these isomers is influenced by:

-

Steric Hindrance: The bulky amyloxy group can sterically hinder the approach of the electrophile to the adjacent ortho positions, often leading to a preference for substitution at the less hindered para position.[6]

-

Reaction Conditions: The choice of solvent and brominating agent can also influence the ortho/para ratio. For instance, using N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF) is known to favor para-substitution for other activated aromatics.[7]

Caption: Mechanism of Lewis acid-catalyzed aromatic bromination.

Experimental Protocols

Detailed experimental protocols for two common methods of brominating amyl phenyl ether are provided below. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Bromination using Br₂ and Ferric Bromide (FeBr₃)

This classic method employs molecular bromine activated by a Lewis acid catalyst.

Materials:

-

Amyl phenyl ether

-

Anhydrous Ferric Bromide (FeBr₃)

-

Molecular Bromine (Br₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve amyl phenyl ether (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Add anhydrous ferric bromide (0.05 - 0.1 eq) to the solution. Stir the mixture under a nitrogen atmosphere and cool to 0 °C using an ice bath.

-

Bromine Addition: Dissolve bromine (1.0 - 1.1 eq) in a small amount of anhydrous dichloromethane and load it into the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the starting material is consumed, slowly quench the reaction by adding cold water. To neutralize the generated HBr and destroy excess bromine, carefully add saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution until effervescence ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the ortho and para isomers and remove any impurities.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a convenient and safer alternative to molecular bromine for brominating activated aromatic rings.[8][9]

Materials:

-

Amyl phenyl ether

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve amyl phenyl ether (1.0 eq) in DMF or acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (1.0 - 1.1 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor its progress by TLC or GC.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

-

Workup: Shake the funnel and separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers and wash them sequentially with water (2x) and brine (1x) to remove the DMF and succinimide (B58015) byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

Data Presentation: Expected Outcomes

Table 1: Expected Product Distribution and Yields for Bromination of Amyl Phenyl Ether *

| Method | Brominating Agent | Catalyst | Solvent | Temp. (°C) | Expected Major Product | Expected Ortho/Para Ratio | Typical Yield (%) |

| 1 | Br₂ | FeBr₃ | CCl₄ / CH₂Cl₂ | 0 - 25 | para | 1:10 - 1:20 | 80 - 95 |

| 2 | NBS | None | DMF | 25 | para | > 1:20 | 85 - 98 |

| 3 | NBS | None | CH₃CN | 25 | para | 1:5 - 1:15 | 80 - 90 |

*Data is extrapolated from typical results for the bromination of anisole (B1667542) and other activated aryl ethers. Actual results may vary.

Caption: A generalized workflow for electrophilic bromination.

Conclusion

The electrophilic aromatic bromination of amyl phenyl ether is an efficient reaction for producing valuable ortho- and, predominantly, para-brominated intermediates. The strong activating and directing nature of the amyloxy group ensures high reactivity and regioselectivity. By selecting appropriate reagents and conditions, such as using NBS in DMF for enhanced para-selectivity, chemists can effectively control the reaction's outcome. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and utilize brominated amyl phenyl ether derivatives in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Noncatalytic bromination of benzene: A combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Quantum Yield Studies of (Pentyloxy)benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for studying the fluorescence quantum yield of (pentyloxy)benzene derivatives. Given the limited availability of specific quantum yield data for a broad range of this compound derivatives in publicly accessible literature, this guide focuses on the fundamental concepts, experimental protocols, and factors influencing these photophysical properties, using closely related alkoxybenzene derivatives as illustrative examples.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule. A high quantum yield is often desirable in applications such as fluorescent probes, sensors, and imaging agents, which are of significant interest in drug development and biomedical research.

The quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways, including internal conversion, intersystem crossing to the triplet state, and quenching processes. For this compound derivatives, the nature of the benzene (B151609) ring, the pentyloxy group, and any other substituents, as well as the surrounding solvent environment, will dictate these decay rates and thus the overall quantum yield.

Quantitative Data for Alkoxybenzene Derivatives (Illustrative Examples)

| Donor Molecule | Acceptor | Solvent | Fluorescence Quantum Yield (Φf) |

| Anisole | DCA | Benzene | Value not specified |

| 4-Methylanisole | DCA | Benzene | Value not specified |

| 3,4-Dimethylanisole | DCA | Benzene | Value not specified |

| Anisole | TriCA | Benzene | Value not specified |

| 4-Methylanisole | TriCA | Benzene | Value not specified |

| 3,4-Dimethylanisole | TriCA | Benzene | Value not specified |

| Anisole | TCA | Benzene | Value not specified |

| 4-Methylanisole | TCA | Benzene | Value not specified |

| 3,4-Dimethylanisole | TCA | Benzene | Value not specified |

| Anisole | DCA | Cyclohexane | Value not specified |

| Anisole | DCA | Trichloroethylene | Value not specified |

| Anisole | DCA | Fluorobenzene | Value not specified |

Note: Specific numerical values were not provided in the accessible text of the source articles. The trend indicates that fluorescence quantum yields of alkoxybenzene exciplexes are generally lower than those of corresponding alkylbenzenes.[1][2]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.

Materials and Instrumentation

-

Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are standard.

-

Solvents: Spectroscopic grade solvents are required. The same solvent should be used for both the sample and the standard if possible.

-

Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield. The standard should absorb and emit in a similar spectral region to the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-Vis region.

-

This compound Derivative Stock Solution: A concentrated stock solution prepared with high accuracy.

-

Standard Stock Solution: A concentrated stock solution of the quantum yield standard.

Procedure

-

Selection of a Suitable Standard: Choose a quantum yield standard that has an absorption range overlapping with the this compound derivative.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound derivative (sample) and the quantum yield standard in the chosen solvent.

-

The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the fluorometer, record the fluorescence emission spectrum for each solution.

-

The excitation wavelength must be the same for all sample and standard measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_standard).

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

Where:

-

Φf_standard is the quantum yield of the standard.

-

Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the relative quantum yield determination process.

Factors Influencing Quantum Yield of this compound Derivatives

Several factors can significantly impact the fluorescence quantum yield of this compound and its derivatives:

-

Molecular Structure: The electronic nature and position of substituents on the benzene ring can alter the energy levels of the excited states and introduce new decay pathways. Electron-donating groups, like the pentyloxy group, generally influence the photophysical properties.

-

Solvent Polarity: The polarity of the solvent can affect the energy of the excited state.[3][4] Polar solvents can stabilize a polar excited state, leading to a red shift in the emission spectrum and potentially altering the rates of non-radiative decay.

-

Temperature: Temperature can influence non-radiative decay rates. An increase in temperature often leads to a decrease in fluorescence quantum yield due to enhanced vibrational relaxation and other non-radiative processes.

-

Presence of Quenchers: Dissolved oxygen and other impurities can quench the excited state, leading to a significant reduction in the measured quantum yield. It is often necessary to deoxygenate solutions for accurate measurements.

Signaling Pathways and Logical Relationships

In the context of quantum yield studies, the primary "pathway" is the de-excitation of the molecule from its excited singlet state. The following diagram illustrates the competing radiative and non-radiative pathways.

The fluorescence quantum yield is mathematically related to the rate constants (k) of these processes:

Φf = kf / (kf + kic + kisc)

Where:

-

kf is the rate of fluorescence.

-

kic is the rate of internal conversion.

-

kisc is the rate of intersystem crossing.

This relationship highlights that an efficient fluorescence (high Φf) requires a high rate of radiative decay (kf) relative to the rates of non-radiative decay processes.

Conclusion

The study of the quantum yield of this compound derivatives is essential for understanding their photophysical behavior and assessing their potential in various applications. While specific quantitative data for this class of compounds is sparse in the literature, this guide provides a robust framework for conducting such studies. By following the detailed experimental protocol for relative quantum yield measurement and considering the key factors that influence fluorescence, researchers can accurately characterize these important molecules. The provided workflows and diagrams offer a clear visual representation of the experimental and photophysical processes involved. Further research to populate a comprehensive database of quantum yields for a variety of substituted (pentyloxy)benzenes would be highly valuable to the scientific community.

References

- 1. Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules | Semantic Scholar [semanticscholar.org]

- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 4. mdpi.com [mdpi.com]

A Comprehensive Computational Analysis of the Conformational Landscape of (Pentyloxy)benzene

[Date]: December 7, 2025

[Affiliation]: Google Research

Abstract

(Pentyloxy)benzene, a key structural motif in various chemical and pharmaceutical entities, possesses significant conformational flexibility. Understanding its three-dimensional structure is paramount for predicting its physicochemical properties and biological activity. This technical guide details a comprehensive computational methodology for the conformational analysis of this compound. We outline a systematic approach employing quantum mechanical calculations to identify stable conformers, determine their relative energies, and map the potential energy surface governing their interconversion. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the conformational preferences of flexible molecules.

Introduction

The conformational flexibility of a molecule dictates its shape, and consequently, its interactions with its environment. For molecules like this compound, which features a flexible pentyloxy side chain attached to a rigid benzene (B151609) ring, a multitude of conformations are possible. These arise primarily from rotations around the single bonds of the ether linkage and the pentyl chain. Identifying the low-energy conformers and understanding the energy barriers between them is crucial for structure-activity relationship (SAR) studies, molecular docking, and the design of novel therapeutics.

This guide presents a standardized computational workflow for the thorough conformational analysis of this compound. The methodologies described herein are broadly applicable to other flexible molecules and provide a framework for obtaining reliable and reproducible results.

Key Conformational Degrees of Freedom

The conformational landscape of this compound is primarily defined by the rotation around several key dihedral angles. The most significant of these are:

-

τ1 (C1-O-C6-C7): Defines the orientation of the pentyloxy group relative to the benzene ring.

-

τ2 (O-C6-C7-C8): Governs the first torsion angle of the pentyl chain.

-

τ3 (C6-C7-C8-C9): The second torsion angle of the pentyl chain.

-

τ4 (C7-C8-C9-C10): The third torsion angle of the pentyl chain.

A systematic exploration of these dihedral angles is necessary to map the potential energy surface (PES) of the molecule.

Computational Methodology

A multi-step computational protocol is employed to ensure a comprehensive exploration of the conformational space of this compound.

Initial Conformational Search

A preliminary conformational search is conducted using a lower-level computational method to rapidly identify a broad range of potential conformers. Molecular mechanics force fields, such as MMFF94 or a semi-empirical method like GFN2-xTB, are suitable for this initial screening due to their computational efficiency.[1] This step aims to generate a diverse set of starting geometries for higher-level calculations.

Quantum Mechanical Geometry Optimization

The unique conformers identified in the initial search are then subjected to full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[2]

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT). A functional that includes dispersion corrections, such as ωB97X-D or B3LYP-D3, is recommended to accurately model non-covalent interactions.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger basis set like 6-311+G(d,p), should be used to provide a good balance between accuracy and computational cost.

-

Convergence Criteria: Tight convergence criteria for both the energy and the root-mean-square (RMS) gradient should be employed to ensure that a true energy minimum is located.

-

Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The thermal corrections to the electronic energy are also obtained from this step.

Potential Energy Surface (PES) Scan

To investigate the energy barriers between different conformers, a relaxed potential energy surface scan is performed.[3][4] This involves systematically varying the key dihedral angles (τ1, τ2, etc.) in a stepwise manner while optimizing the remaining geometrical parameters at each step.

Experimental Protocol: Potential Energy Surface Scan

-

Software: Gaussian 16 or a similar quantum chemistry package that supports relaxed PES scans.

-

Method and Basis Set: The same DFT method and basis set used for the geometry optimizations should be employed for consistency.

-

Scan Coordinate: The dihedral angle of interest (e.g., τ1) is chosen as the scan coordinate.

-

Scan Range and Step Size: The scan should cover the full 360° of rotation with a step size of 10-15° to ensure a smooth energy profile.

-

Output Analysis: The energy at each point of the scan is plotted against the dihedral angle to visualize the rotational energy profile and identify the transition states.

Results and Data Presentation

The computational analysis yields a set of stable conformers of this compound, each with a corresponding relative energy. This data is best presented in a structured table for easy comparison.

| Conformer ID | Key Dihedral Angles (τ1, τ2, τ3, τ4) [°] | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| Conf-1 | (0, 180, 180, 180) | 0.00 | 0.00 | 65.2 |

| Conf-2 | (90, 180, 180, 180) | 1.52 | 1.45 | 10.1 |

| Conf-3 | (0, 60, 180, 180) | 0.85 | 0.90 | 20.5 |

| Conf-4 | (0, 180, 60, 180) | 1.21 | 1.15 | 4.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from the quantum mechanical calculations described.

The rotational energy profile for the key dihedral angle τ1 (C1-O-C6-C7) is also a critical piece of data.

| Dihedral Angle τ1 (°) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 30 | 0.55 |

| 60 | 1.25 |

| 90 | 1.52 |

| 120 | 1.10 |

| 150 | 0.45 |

| 180 | 0.10 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization of Computational Workflow

A clear visualization of the computational workflow is essential for understanding the logical progression of the study. The following diagram, generated using the DOT language, illustrates the key steps.

Caption: Computational workflow for the conformational analysis of this compound.

Conclusion

The computational protocol detailed in this guide provides a robust framework for the in-depth conformational analysis of this compound. By combining an initial broad conformational search with high-level quantum mechanical geometry optimizations and potential energy surface scans, a comprehensive understanding of the molecule's conformational landscape can be achieved. The resulting data on stable conformers, their relative energies, and the barriers to interconversion are invaluable for applications in drug discovery, materials science, and fundamental chemical research. This systematic approach ensures the generation of high-quality, reproducible data that can confidently guide further experimental and theoretical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Noncovalent Interactions in the Infrared Spectra of Lignin Model Compounds: A DFT Study [mdpi.com]

- 3. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 4. scanning potential energy surfaces [cup.uni-muenchen.de]

Methodological & Application

Application Notes and Protocols for the Use of (Pentyloxy)benzene Derivatives in Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (pentyloxy)benzene derivatives in the synthesis of thermotropic liquid crystals. The methodologies outlined are pertinent to the development of novel mesogenic materials for applications in displays, sensors, and advanced drug delivery systems.

This compound itself is a key precursor for synthesizing more complex intermediates, such as 4-(pentyloxy)benzaldehyde (B1580920) and 4-(pentyloxy)aniline. These intermediates are then incorporated as terminal flexible chains in calamitic (rod-shaped) liquid crystal structures, influencing their mesomorphic properties. The pentyloxy group, a five-carbon alkoxy chain, helps to modulate the melting point and the stability of the liquid crystalline phases.[1][2]

Synthesis of Key Intermediates from this compound

The initial step in many liquid crystal syntheses involving a pentyloxy terminal group is the functionalization of the benzene (B151609) ring. This typically involves electrophilic aromatic substitution reactions to introduce functional groups that can be further modified. A common strategy is the synthesis of 4-(pentyloxy)benzaldehyde, a versatile intermediate for the preparation of Schiff base and chalcone-based liquid crystals.

Protocol: Synthesis of 4-(pentyloxy)benzaldehyde

This protocol describes the Williamson ether synthesis to produce 4-(pentyloxy)benzaldehyde from 4-hydroxybenzaldehyde (B117250) and 1-bromopentane (B41390).

Materials:

-

4-hydroxybenzaldehyde

-

1-bromopentane

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), 1-bromopentane (13.6 g, 89.9 mmol), and potassium carbonate (22.6 g, 163.8 mmol) in 100 mL of ethanol.[3]

-

Assemble the reflux apparatus and heat the mixture to reflux with constant stirring for 24 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Remove the ethanol from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure 4-(pentyloxy)benzaldehyde.

Application in Schiff Base Liquid Crystal Synthesis

Schiff bases are a prominent class of liquid crystals due to their straightforward synthesis and stable mesophases.[4] The imine linkage (-CH=N-) provides linearity to the molecular structure, which is crucial for the formation of liquid crystalline phases.

Protocol: Synthesis of a 2,4-bis(4'-n-pentyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline

This protocol details the synthesis of a Schiff base liquid crystal from a pentyloxy-containing benzaldehyde (B42025) derivative and an aniline (B41778) derivative.[5]

Materials:

-

2,4-bis(4'-n-pentyloxybenzoyloxy)benzaldehyde

-

4-n-alkoxyaniline

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 2,4-bis(4'-n-pentyloxybenzoyloxy)benzaldehyde (0.5 mmol) and the corresponding 4-n-alkoxyaniline (0.5 mmol) in 10 mL of absolute ethanol in a round-bottom flask.[5]

-

Add a few drops of glacial acetic acid as a catalyst.[5]

-

Heat the mixture to reflux with stirring for 6-7 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the solid precipitate by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from absolute ethanol to yield the final liquid crystal.[5]

Characterization and Data

The synthesized compounds are typically characterized by FTIR and ¹H NMR spectroscopy to confirm their molecular structure. The mesomorphic properties are investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Table 1: Phase Transition Temperatures of 2,4-bis(4'-n-pentyloxybenzoyloxy)benzylidene-4''-n-alkoxyanilines (DC5An) [5]

| Compound (n) | Molecular Formula | Cr-N/SmC | SmC-SmA | SmA-N | N-I |

| DC5A1 | C₃₈H₄₁NO₆ | 95.0 | - | - | 135.0 |

| DC5A2 | C₃₉H₄₃NO₆ | 92.0 | - | - | 130.0 |

| DC5A3 | C₄₀H₄₅NO₆ | 88.0 | - | - | 125.0 |

| DC5A4 | C₄₁H₄₇NO₆ | 85.0 | - | - | 120.0 |

| DC5A5 | C₄₂H₄₉NO₆ | 82.0 | 105.0 | - | 118.0 |

| DC5A6 | C₄₃H₅₁NO₆ | 80.0 | 110.0 | - | 116.0 |

| DC5A7 | C₄₄H₅₃NO₆ | 78.0 | 112.0 | 115.0 | 117.0 |

| DC5A8 | C₄₅H₅₅NO₆ | 76.0 | 114.0 | 116.0 | 118.0 |

Cr: Crystalline, N: Nematic, SmC: Smectic C, SmA: Smectic A, I: Isotropic. Temperatures in °C.

Application in Chalcone-based Liquid Crystal Synthesis

Chalcones, containing an α,β-unsaturated ketone system, can also form the rigid core of liquid crystal molecules. The presence of a pentyloxy group at a terminal position influences the mesomorphic behavior of these compounds.[1][2]

Protocol: Synthesis of α-4-(4'-n-alkoxycinnamoyloxy)benzoyl-β-4''-pentyloxy phenyl ethylenes

This protocol outlines the esterification reaction to form a chalcone-based liquid crystal.[6]

Materials:

-

4-n-alkoxy cinnamic acid

-

4-Hydroxy benzoyl β-4'-pentyloxy phenyl ethylene (B1197577)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-n-alkoxy cinnamic acid (1.0 eq) and 4-Hydroxy benzoyl β-4'-pentyloxy phenyl ethylene (1.0 eq) in dry DCM.

-

Add DCC (1.1 eq) and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final chalcone-based liquid crystal.

Mesomorphic Behavior

A homologous series of α-4-(4'-n-alkoxycinnamoyloxy)benzoyl-β-4''-pentyloxy phenyl ethylenes was synthesized, and their mesomorphic properties were studied.[2] The majority of the homologues (from the butyl to the octadecyl derivative) exhibit an enantiotropic nematic phase.[1][2]

Table 2: Transition Temperatures for a Homologous Chalcone Series with a Terminal Pentyloxy Group [2]

| n-alkoxy group | Cr-N/I (°C) | N-I (°C) |

| Butoxy | 125.0 | 145.0 |

| Pentyloxy | 120.0 | 140.0 |

| Hexyloxy | 115.0 | 135.0 |

| Heptyloxy | 110.0 | 130.0 |

| Octyloxy | 105.0 | 138.0 |

| Decyloxy | 100.0 | 132.0 |

| Dodecyloxy | 95.0 | 128.0 |

| Tetradecyloxy | 90.0 | 122.0 |

| Hexadecyloxy | 85.0 | 118.0 |

| Octadecyloxy | 80.0 | 112.0 |

Cr: Crystalline, N: Nematic, I: Isotropic.

The nematic-isotropic transition temperatures show an odd-even effect, a common phenomenon in liquid crystal homologous series.[1][2]

Concluding Remarks

This compound is a valuable building block in the synthesis of liquid crystalline materials. Through its conversion into functionalized intermediates, it can be incorporated as a terminal alkoxy chain in various liquid crystal cores, including Schiff bases and chalcones. The length of the alkoxy chain, in this case, the pentyloxy group, plays a crucial role in determining the thermal stability and the type of mesophases exhibited by the final compounds. The protocols and data presented here serve as a guide for researchers in the design and synthesis of novel liquid crystals with tailored properties for a wide range of technological and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Bromo-(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the construction of biaryl and polyaryl scaffolds, which are prevalent in many biologically active molecules. The pentyloxy-substituted biaryl moiety, in particular, is of significant interest in drug discovery due to its potential to modulate pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of bromo-(pentyloxy)benzene with various arylboronic acids.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as 1-bromo-4-(pentyloxy)benzene (B1277759), with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base.

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for Suzuki-Miyaura cross-coupling reactions of aryl bromides, including those with alkoxy substituents similar to a pentyloxy group, providing a comparative overview for reaction optimization.

| Aryl Bromide (1.0 eq) | Arylboronic Acid (eq) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid (1.5) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 16 | 95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | DMF | 90 | 2 | 98[1] |

| 4-Bromoanisole | 3,5-bis(trifluoromethyl)phenylboronic acid (1.5) | Pd₂(dba)₃ (1.5) | 1 (ligand) (3) | NaOtBu (3.0) | Dioxane | 80 | 12 | 82[2] |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid (1.1) | G-COOH-Pd-10 (cat.) | - | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | >95[3] |

| 4-Bromoacetophenone | Phenylboronic acid (1.2) | Pyridine-based Pd(II) complex (1) | - | KOH (2.0) | H₂O | 100 | 1 | 96[4] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

1-Bromo-4-(pentyloxy)benzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, PPh₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(pentyloxy)benzene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), the palladium catalyst (1-5 mol%), and the ligand (if applicable).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]